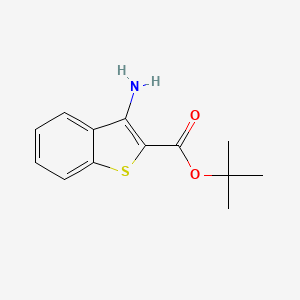![molecular formula C12H11ClN2O2 B2759604 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid CAS No. 1707580-88-8](/img/structure/B2759604.png)
3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid” is a compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole derivatives are often prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl2 catalyst was found to be more effective than other methods .Molecular Structure Analysis
The molecular structure of imidazole derivatives is elucidated using various spectroscopic techniques such as FTIR, elemental analyses, mass spectrometry, 1 H NMR, and 13 C NMR .Chemical Reactions Analysis
Imidazole derivatives show a variety of biological characteristics, including antidiabetic properties . They are also found in commercial drugs such as clotrimazole (antifungal), dipyrone (antipyretic), rimonabant (antiobesity), miconazole (antifungal), celecoxib (anti-inflammatory), clemizole (antihistaminic agent), (anti-inflammatory) .Applications De Recherche Scientifique
Anticancer and Antimicrobial Agents
Compounds incorporating structures similar to "3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid" have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. For example, novel biologically potent heterocyclic compounds with oxazole, pyrazoline, and pyridine moieties have been studied for their activity against cancer cell lines and pathogenic strains, demonstrating significant biological potency (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition
Imidazolium-based compounds, closely related to the chemical structure , have been synthesized and shown to act as effective corrosion inhibitors for metals, offering protection against environmental degradation. Their inhibitory performance was assessed through various experimental techniques, highlighting their potential in protecting metal surfaces from corrosion (Srivastava et al., 2017).
Polymerization Catalyst
β-Imidazolyl-4(5)-propanoic acid, a compound with structural similarities, has been identified as a specific catalyst in the polymerization of 5′-desoxyribonucleotides, highlighting its role in the synthesis of oligonucleotides with potential applications in biochemistry and molecular biology (Pongs & Ts'o, 1969).
Organic Sensitizers for Solar Cells
Research into organic sensitizers for photovoltaic applications has led to the development of novel compounds incorporating imidazole and phenyl groups, demonstrating high efficiency in converting sunlight to electrical energy. These compounds, through molecular engineering, have shown promising results in enhancing the performance of solar cells (Kim et al., 2006).
Antiviral Activity
The synthesis and evaluation of thiadiazole sulfonamides with chlorophenyl and imidazole moieties have demonstrated specific antiviral activities, indicating the potential of such compounds in the development of new therapeutic agents (Chen et al., 2010).
Mécanisme D'action
Target of Action
Imidazole derivatives have been known to interact with a variety of targets, including t-type ca2+ channels , and various proteins in antimicrobial and larvicidal activities .
Mode of Action
For instance, some imidazole derivatives have been found to inhibit the function of T-type Ca2+ channels, which are implicated in neuropathic pain, epilepsy, insomnia, and tremor disorder .
Biochemical Pathways
For example, some imidazole derivatives have been found to exhibit antioxidant properties, suggesting that they may affect pathways related to oxidative stress .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, antiviral, antitumor, and antioxidant activities .
Safety and Hazards
Orientations Futures
Imidazole derivatives have a broad range of therapeutic values, including antimicrobial, anti-infective, anti-cancer, anti-tumor, anti-oxidant, and anti-viral activities . These newly synthesized compounds can act as lead molecules for the development of larvicides and antibiotic agents . Therefore, the future directions in this field could involve further exploration of the therapeutic potential of these compounds.
Propriétés
IUPAC Name |
3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c13-9-3-1-2-8(6-9)10-7-14-11(15-10)4-5-12(16)17/h1-3,6-7H,4-5H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCNGVYBYCDDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(N2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



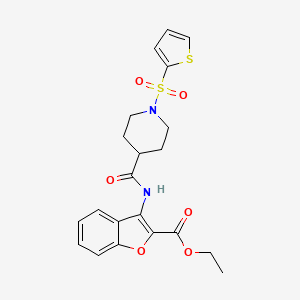
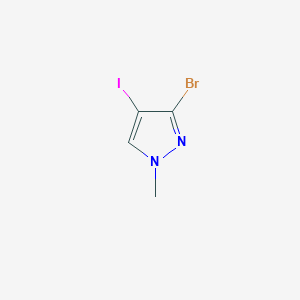

![4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2759530.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2759533.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2759535.png)
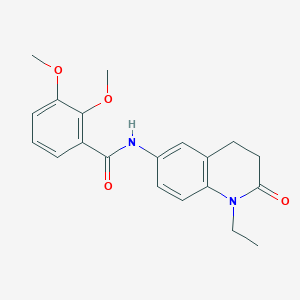
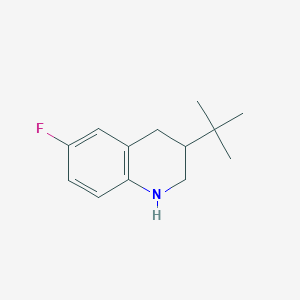
![3-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2759541.png)
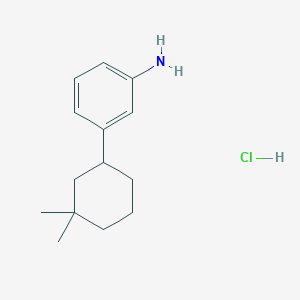
![N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-N-propyl-1,3-thiazole-5-carboxamide](/img/structure/B2759543.png)
